molecular formula C10H11NO3 B12548934 4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione CAS No. 671226-20-3

4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B12548934
CAS No.: 671226-20-3
M. Wt: 193.20 g/mol
InChI Key: BHXCTQLBVUUZPR-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione is an organic compound that features a morpholine ring attached to a cyclohexa-3,5-diene-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with morpholine. The reaction is usually carried out in a solvent such as isopropanol under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications .

Properties

CAS No.

671226-20-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-morpholin-4-ylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C10H11NO3/c12-9-2-1-8(7-10(9)13)11-3-5-14-6-4-11/h1-2,7H,3-6H2

InChI Key

BHXCTQLBVUUZPR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C=C2

Origin of Product

United States

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